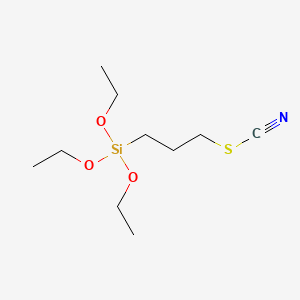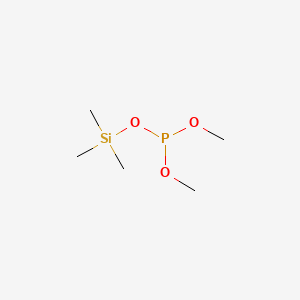
4,9-Diazadodecamethylendiamin bis(phosphat)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Diazadodecamethylenediamine bis(phosphate) is a versatile chemical compound used in various scientific research applications. It exhibits high perplexity and burstiness, allowing for complex applications like catalysis and drug delivery. This compound is known for its unique structure and properties, making it valuable in multiple fields of study.
Wissenschaftliche Forschungsanwendungen
4,9-Diazadodecamethylenediamine bis(phosphate) is used in various scientific research applications, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology: It is employed in biological studies to investigate cellular processes and interactions.
Medicine: The compound is explored for its potential in drug delivery systems, improving the efficacy and targeting of therapeutic agents.
Industry: It is used in industrial processes for the synthesis of other chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diazadodecamethylenediamine bis(phosphate) involves the reaction of 4,9-Diazadodecamethylenediamine with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the bis(phosphate) derivative. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of 4,9-Diazadodecamethylenediamine bis(phosphate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high production rates .
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Diazadodecamethylenediamine bis(phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Wirkmechanismus
The mechanism of action of 4,9-Diazadodecamethylenediamine bis(phosphate) involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4,9-Diazadodecamethylenediamine bis(phosphate) include other polyamines and bis(phosphate) derivatives, such as spermine and bisphosphonates .
Uniqueness
4,9-Diazadodecamethylenediamine bis(phosphate) is unique due to its specific structure and properties, which allow for a wide range of applications in different fields. Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound compared to its analogs.
Eigenschaften
CAS-Nummer |
3891-79-0 |
|---|---|
Molekularformel |
C10H32N4O8P2 |
Molekulargewicht |
398.33 g/mol |
IUPAC-Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C10H26N4.2H3O4P/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;2*1-5(2,3)4/h13-14H,1-12H2;2*(H3,1,2,3,4) |
InChI-Schlüssel |
GOQWEECJRRZEHR-UHFFFAOYSA-N |
SMILES |
C(CC[NH2+]CCCN)C[NH2+]CCCN.OP(=O)(O)[O-].OP(=O)(O)[O-] |
Kanonische SMILES |
C(CCNCCCN)CNCCCN.OP(=O)(O)O.OP(=O)(O)O |
Key on ui other cas no. |
3891-79-0 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















